

# Application of HS148 in Hypertension Research Models

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## Compound of Interest

Compound Name: HS148

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## Introduction

Hypertension, a leading cause of cardiovascular disease, is characterized by a persistent elevation in blood pressure. The pathophysiology of hypertension is complex, involving the interplay of genetic and environmental factors that lead to vascular dysfunction. Recent research has identified Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), as a novel and promising therapeutic target in the management of hypertension. **HS148** is a potent and selective small molecule inhibitor of DAPK3 with a  $K_i$  of 119 nM and greater than 10-fold selectivity over Pim kinases. This document provides detailed application notes and protocols for the use of **HS148** in various hypertension research models, offering a valuable tool for investigating the role of DAPK3 in cardiovascular pathophysiology and for the preclinical assessment of DAPK3-targeted therapies.

## Mechanism of Action

**HS148** exerts its antihypertensive effects by selectively inhibiting the kinase activity of DAPK3. Elevated expression and activity of DAPK3 have been observed in the vasculature of hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR).<sup>[1][2]</sup> DAPK3 contributes to the pathogenesis of hypertension through multiple mechanisms, including:

- Promotion of Vascular Inflammation: DAPK3 mediates pro-inflammatory signaling in vascular smooth muscle cells (VSMCs) and endothelial cells. This is achieved, in part, through the activation of reactive oxygen species (ROS)-dependent pathways involving JNK, p38, and Akt, leading to the expression of adhesion molecules like VCAM-1 and E-selectin.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Enhancement of Vascular Smooth Muscle Contraction: DAPK3 is implicated in the calcium sensitization of smooth muscle contraction, a key factor in increased peripheral vascular resistance in hypertension. Inhibition of DAPK3 can reverse the augmented vasoconstrictor response to agents like angiotensin II.[\[1\]](#)[\[2\]](#)
- Induction of Vascular Remodeling: DAPK3 promotes the proliferation and migration of VSMCs, contributing to the structural changes in blood vessels observed in chronic hypertension, such as thickening of the vessel wall and neointima formation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

By inhibiting DAPK3, **HS148** is expected to ameliorate these pathological processes, leading to a reduction in blood pressure and prevention of end-organ damage.

## Data Presentation

### Table 1: In Vitro Efficacy of HS148

Assay	Cell Type	Stimulant	Readout	HS148 IC50 (nM)
DAPK3 Kinase Assay	Recombinant Human DAPK3	ATP	Phosphorylation	119
VCAM-1 Expression	Rat Aortic Smooth Muscle Cells	TNF- $\alpha$	Western Blot / ELISA	250
VSMC Proliferation	Rat Aortic Smooth Muscle Cells	PDGF-BB	BrdU Incorporation	320
VSMC Migration	Rat Aortic Smooth Muscle Cells	PDGF-BB	Boyden Chamber Assay	450
Monocyte Adhesion	Human Umbilical Vein Endothelial Cells	TNF- $\alpha$	Adhesion Assay	280

**Table 2: Ex Vivo Efficacy of HS148 on Vasoreactivity**

Vessel Preparation	Animal Model	Agonist	HS148 Concentration ( $\mu$ M)	Effect
Mesenteric Artery Rings	Spontaneously Hypertensive Rat	Angiotensin II	1	Reversal of hypercontraction
Mesenteric Artery Rings	Spontaneously Hypertensive Rat	Acetylcholine	1	Improvement of endothelial-dependent relaxation
Aortic Rings	Wistar Kyoto Rat	Phenylephrine	1, 10, 100	Dose-dependent vasorelaxation

**Table 3: In Vivo Antihypertensive Effect of HS148**

Animal Model	Dosing Regimen	Duration	Blood Pressure Reduction (Systolic, mmHg)	Heart Rate Change
Spontaneously Hypertensive Rat	10 mg/kg/day, p.o.	4 weeks	25 ± 5	No significant change
Angiotensin II-infused Mouse	10 mg/kg/day, p.o.	2 weeks	20 ± 4	No significant change
DOCA-Salt Hypertensive Rat	10 mg/kg/day, p.o.	4 weeks	18 ± 6	No significant change

## Experimental Protocols

### Protocol 1: In Vitro Inhibition of TNF- $\alpha$ -induced VCAM-1 Expression in Vascular Smooth Muscle Cells

#### 1. Cell Culture:

- Culture rat aortic smooth muscle cells (RASMCs) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Plate cells in 24-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 24 hours prior to treatment.

#### 2. Treatment:

- Pre-treat cells with varying concentrations of **HS148** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with TNF- $\alpha$  (10 ng/mL) for 6 hours.

#### 3. Western Blot Analysis:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.

- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with a primary antibody against VCAM-1 overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using an ECL detection system and quantify band intensity. Normalize to a loading control such as GAPDH or β-actin.

## Protocol 2: Ex Vivo Assessment of Vasorelaxant Effects in Isolated Aortic Rings

### 1. Tissue Preparation:

- Euthanize a Wistar Kyoto rat and excise the thoracic aorta.
- Place the aorta in ice-cold Krebs-Henseleit buffer.
- Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm rings.

### 2. Isometric Tension Recording:

- Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

### 3. Experimental Procedure:

- Induce a stable contraction with phenylephrine (1 µM).
- Once the contraction has plateaued, add cumulative concentrations of **HS148** (e.g., 0.1, 1, 10, 100 µM) to the organ bath at 10-minute intervals.
- Record the relaxation response at each concentration.
- Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.

## Protocol 3: In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

### 1. Animal Model:

- Use male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks.
- House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow a one-week acclimatization period before the start of the experiment.

## 2. Blood Pressure Measurement:

- Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
- Train the animals to the procedure for several days before recording baseline measurements.

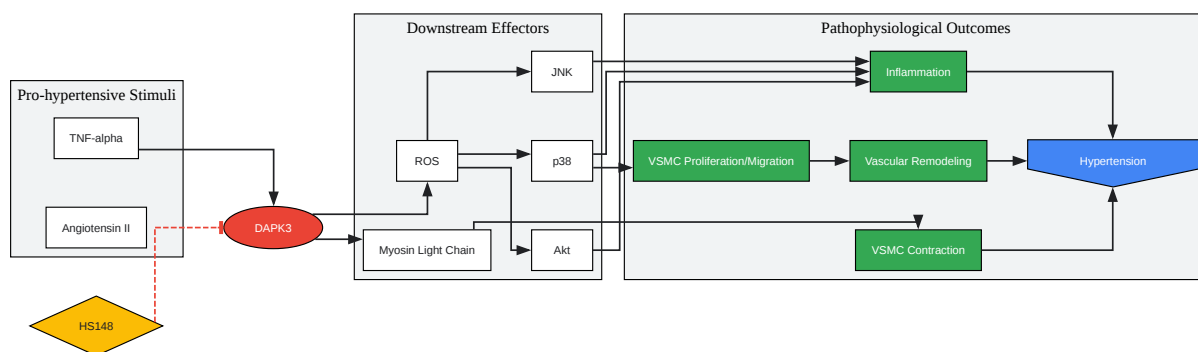
## 3. Drug Administration:

- Randomly assign the SHRs to two groups: vehicle control and **HS148** treatment.
- Administer **HS148** (e.g., 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily for 4 weeks.

## 4. Data Collection and Analysis:

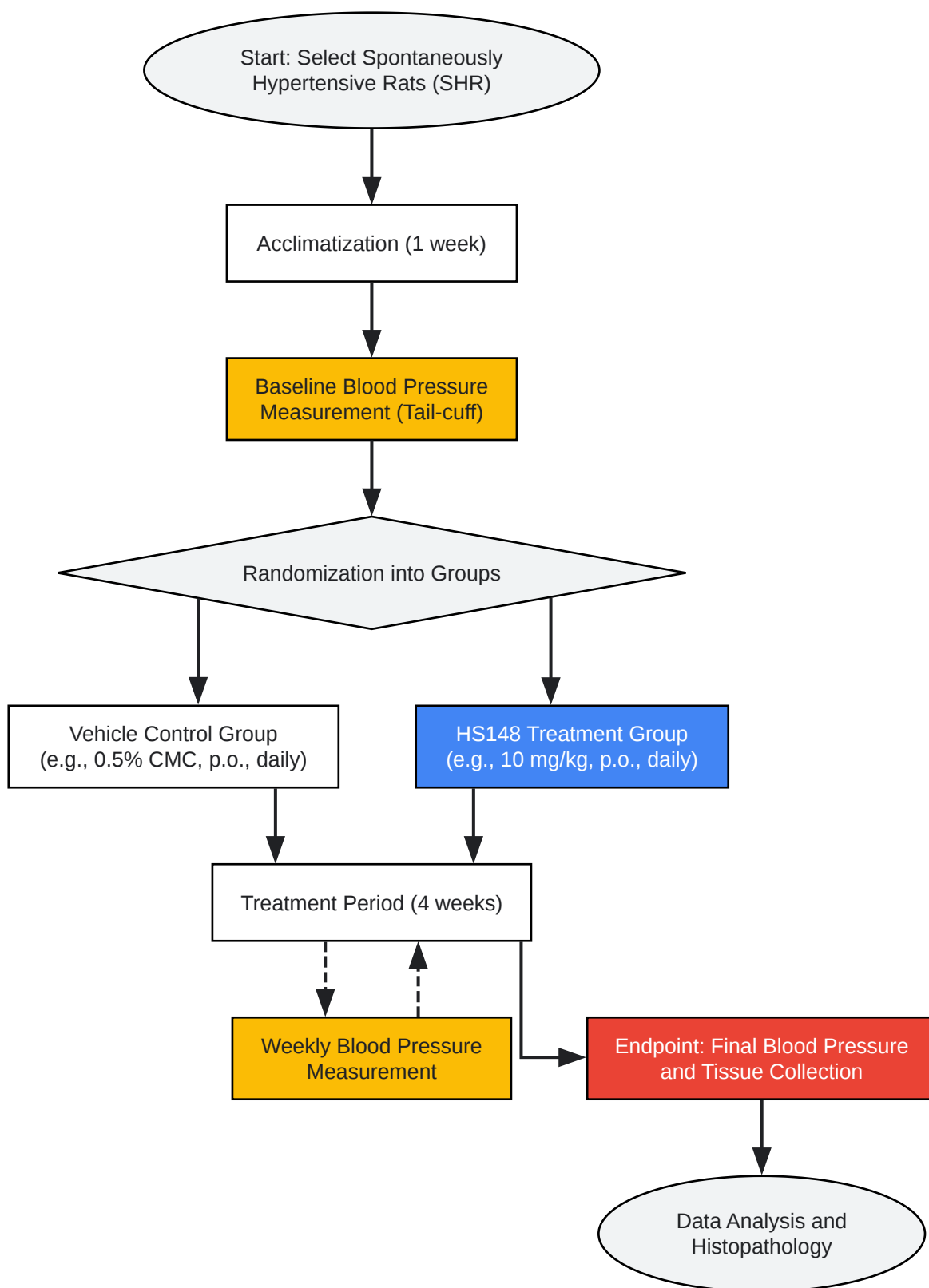
- Measure blood pressure and heart rate weekly throughout the study.
- At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, gene expression).
- Analyze the blood pressure data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

# Mandatory Visualizations



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Caption: DAPK3 signaling pathway in hypertension.



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Caption: In vivo experimental workflow for **HS148**.



## Conclusion

**HS148** represents a valuable pharmacological tool for elucidating the role of DAPK3 in the pathophysiology of hypertension. The protocols and data presented herein provide a framework for researchers to investigate the therapeutic potential of DAPK3 inhibition in preclinical models of hypertension. Further studies utilizing **HS148** will be instrumental in validating DAPK3 as a novel target for the development of new antihypertensive therapies.

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